Orteronel

Content Navigation

Non-selective CYP17A1 inhibitors like abiraterone confound research via AR-agonistic metabolites and glucocorticoid suppression. Orteronel (CAS 566939-85-3) eliminates these pitfalls: - >5-fold selective 17,20-lyase inhibition preserves cortisol pathways in adrenal models. - Non-steroidal structure prevents formation of AR-agonistic byproducts. - No significant CYP3A4 inhibition (IC50 >10,000 nM), enabling clean co-administration. - Supplied with ≥98% purity, supported by full analytical documentation. Ready for immediate global shipping.

CAS Number

Product Name

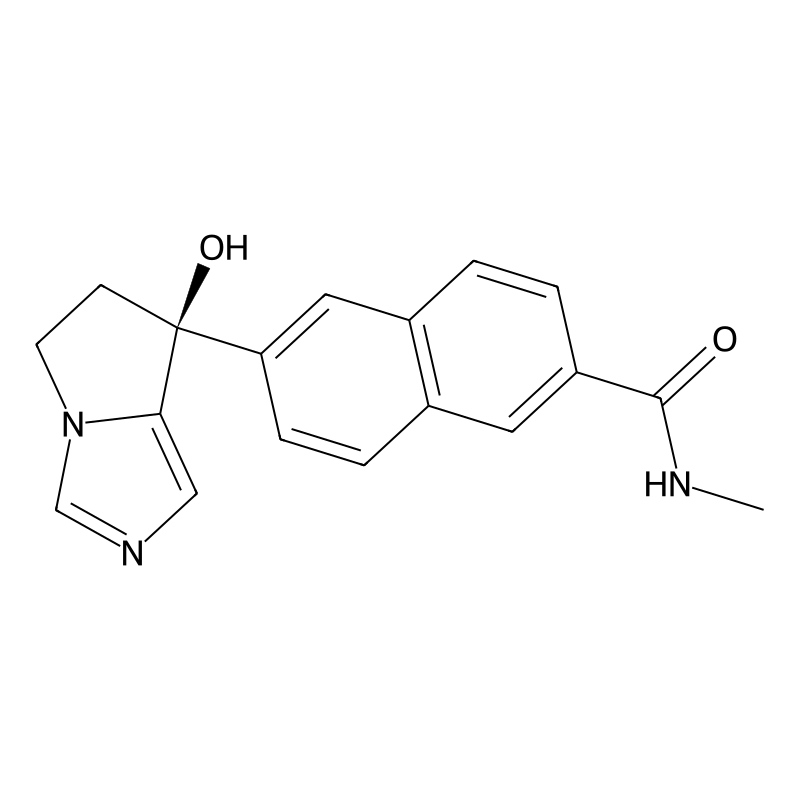

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Orteronel (TAK-700), CAS 566939-85-3, is a potent, non-steroidal imidazole-based inhibitor of cytochrome P450 17A1 (CYP17A1). Unlike first-generation steroidal inhibitors, Orteronel is procured specifically for its biochemical precision, offering highly selective inhibition of the 17,20-lyase activity over the 17α-hydroxylase function of the same enzyme[1]. This selectivity, combined with its non-steroidal scaffold, makes it a critical baseline material for researchers requiring targeted androgen synthesis suppression without the confounding off-target receptor binding or broad-spectrum CYP interference typical of legacy compounds[2].

Research Fit

CYP17A1 17,20-lyase pathway studies

Nonsteroidal inhibitor mechanism research

Androgen biosynthesis pathway investigation

References

- [1] Yamaoka, M., et al. 'Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: Effects on steroid synthesis.' J. Steroid. Biochem. Mol. Biol. 129(3-5), 115-128 (2012).

- [2] Kaku, T., et al. 'Discovery of orteronel (TAK-700), a naphthylmethylimidazole derivative, as a highly selective 17,20-lyase inhibitor.' Bioorg. Med. Chem. 19(21), 6383-6399 (2011).

Procuring generic CYP17A1 inhibitors like abiraterone or ketoconazole as substitutes for Orteronel introduces fatal methodological flaws in precision steroidogenesis models. Abiraterone is a steroidal compound that non-selectively blocks both 17α-hydroxylase and 17,20-lyase, completely ablating parallel glucocorticoid synthesis pathways and requiring complex compensatory supplementation in vivo [1]. Furthermore, abiraterone is actively metabolized into 3-keto-5α-abiraterone, a known androgen receptor agonist that confounds androgen-deprivation assays [2]. Ketoconazole, alternatively, acts as a pan-CYP inhibitor, destroying the metabolic specificity required for clean multi-pathway biological assays. Orteronel’s non-steroidal, lyase-selective profile avoids these specific procurement pitfalls.

Substitution Risk

Lyase selectivity profile may shift

Non-selective CYP17A1 inhibitors (e.g., abiraterone) suppress both hydroxylase and lyase, altering mineralocorticoid precursor accumulation context.

Nonsteroidal vs. steroidal class differences

Chemical class may influence off-target interactions and pharmacokinetic behavior; direct substitution requires class-context review.

Isoform selectivity context may not transfer

Other CYP17A1 inhibitors (e.g., ketoconazole) potently inhibit CYP3A4, introducing drug-drug interaction liability not present with orteronel.

References

Intra-Enzyme Selectivity (17,20-Lyase vs. 17α-Hydroxylase)

Orteronel provides a distinct biochemical advantage by selectively targeting the 17,20-lyase function of CYP17A1 while sparing 17α-hydroxylase activity. Preclinical quantitative assays demonstrate Orteronel's IC50 for 17,20-lyase is 139 nmol/L compared to 760 nmol/L for 17α-hydroxylase, yielding a >5-fold selectivity[1]. In contrast, the steroidal baseline abiraterone exhibits near 1:1 non-selective inhibition (IC50 ~4-6 nM for both functions) .

| Evidence Dimension | 17,20-lyase vs. 17α-hydroxylase IC50 ratio |

| Target Compound Data | Orteronel: 139 nM vs 760 nM (>5-fold selectivity) |

| Comparator Or Baseline | Abiraterone: ~1:1 non-selective inhibition |

| Quantified Difference | Orteronel exhibits >500% greater selectivity for the lyase pathway compared to abiraterone. |

| Conditions | In vitro biochemical CYP17A1 functional assays |

Allows researchers to suppress downstream androgen production without artificially obliterating the upstream cortisol/glucocorticoid synthesis pathway, reducing the need for complex compensatory supplementation in experimental models.

Elimination of Steroidal Metabolite Confounding (AR Agonism)

A critical procurement differentiator for Orteronel is its imidazole-based, non-steroidal scaffold. The standard in-class comparator, abiraterone, is a steroidal molecule that undergoes enzymatic conversion by HSD3B1 and 5α-reductase into 3-keto-5α-abiraterone [1]. This metabolite is a documented androgen receptor (AR) agonist, which actively promotes the proliferation of AR-positive cell lines, directly undermining the intended androgen-deprivation effect. Orteronel produces zero steroidal metabolites, ensuring a clean pharmacological background for AR-axis research[2].

| Evidence Dimension | Formation of AR-agonistic metabolites |

| Target Compound Data | Orteronel: 0% steroidal metabolites formed |

| Comparator Or Baseline | Abiraterone: Forms 3-keto-5α-abiraterone, a potent AR agonist |

| Quantified Difference | Complete elimination of off-target AR agonism caused by drug degradation products. |

| Conditions | Cellular metabolism in AR-positive prostate cancer models (e.g., LNCaP, VCaP) |

Prevents false-positive proliferation or altered gene expression in sensitive androgen receptor assays caused by the inhibitor's own degradation products, ensuring reliable material selection for oncology research.

Off-Target Cytochrome P450 (CYP) Isoform Exclusion

For complex metabolic and pharmacokinetic modeling, Orteronel offers a highly inert off-target profile compared to broad-spectrum alternatives. Quantitative profiling shows Orteronel has an IC50 > 10,000 nM for CYP3A4 and > 1,000 nM for CYP11B1 (11β-hydroxylase) . Conversely, comparators like ketoconazole and abiraterone exhibit potent promiscuous inhibition across multiple CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4 [1].

| Evidence Dimension | Off-target CYP3A4 and CYP11B1 inhibition (IC50) |

| Target Compound Data | Orteronel: CYP3A4 > 10,000 nM; CYP11B1 > 1,000 nM |

| Comparator Or Baseline | Ketoconazole / Abiraterone: Potent multi-CYP inhibition (IC50s in the low nanomolar range) |

| Quantified Difference | Orders of magnitude lower binding affinity for non-target metabolic CYPs. |

| Conditions | Human liver microsome and recombinant CYP isoform panels |

Guarantees that observed metabolic or cellular effects are strictly due to 17,20-lyase inhibition rather than generalized cytochrome P450 toxicity, making it the ideal choice for multi-compound assay panels.

Pathway-Selective Steroidogenesis Modeling

Due to its >5-fold selectivity for 17,20-lyase over 17α-hydroxylase, Orteronel is the optimal reagent for in vitro and in vivo models requiring targeted androgen suppression without the complete ablation of cortisol/glucocorticoid pathways [1]. This makes it vastly superior to abiraterone in adrenal cell line research where maintaining baseline glucocorticoid viability is necessary.

Clean-Background Androgen Receptor (AR) Assays

Because Orteronel is non-steroidal and cannot be metabolized into AR-agonistic byproducts (unlike abiraterone's conversion to 3-keto-5α-abiraterone), it is the preferred inhibitor for studying pure androgen deprivation in AR-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP) [2].

Multi-Compound Drug-Drug Interaction (DDI) Studies

Orteronel's lack of significant interaction with major metabolic enzymes like CYP3A4 (IC50 > 10,000 nM) allows it to be co-administered in complex cellular or animal models with other experimental therapeutics without artificially altering their pharmacokinetic clearance rates .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pharmacology

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard

Other CAS

Wikipedia

2: Goto A, Moriya Y, Takeuchi T, Mandai T, Tagawa Y, Kondo T, Asahi S. Pharmacokinetics and Urinary Excretion Mechanism of Orteronel (TAK-700), A Novel 17,20-Lyase Inhibitor, in Animals. Drug Res (Stuttg). 2016 Apr;66(4):217-22. doi: 10.1055/s-0035-1564118. PubMed PMID: 26418412.

3: Cathomas R, Crabb SJ, Mark M, Winterhalder R, Rothermundt C, Elliott T, von Burg P, Kenner H, Hayoz S, Vilei SB, Rauch D, Roggero E, Mohaupt MG, Bernhard J, Manetsch G, Gillessen S; Swiss Group for Clinical Cancer Research SAKK.. Orteronel Switch Maintenance Therapy in Metastatic Castration Resistant Prostate Cancer After First-Line Docetaxel: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial (SAKK 08/11). Prostate. 2016 Dec;76(16):1519-1527. doi: 10.1002/pros.23236. PubMed PMID: 27457964.

4: Lu C, Suri A, Shyu WC, Prakash S. Assessment of cytochrome P450-mediated drug-drug interaction potential of orteronel and exposure changes in patients with renal impairment using physiologically based pharmacokinetic modeling and simulation. Biopharm Drug Dispos. 2014 Dec;35(9):543-52. doi: 10.1002/bdd.1919. PubMed PMID: 25264242.

5: Petrylak DP, Gandhi JG, Clark WR, Heath E, Lin J, Oh WK, Agus DB, Carthon B, Moran S, Kong N, Suri A, Bargfrede M, Liu G. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel-prednisone in metastatic castration-resistant prostate cancer. Invest New Drugs. 2015 Apr;33(2):397-408. doi: 10.1007/s10637-014-0199-x. PubMed PMID: 25556680; PubMed Central PMCID: PMC4390470.

6: Saad F, Fizazi K, Jinga V, Efstathiou E, Fong PC, Hart LL, Jones R, McDermott R, Wirth M, Suzuki K, MacLean DB, Wang L, Akaza H, Nelson J, Scher HI, Dreicer R, Webb IJ, de Wit R; ELM-PC 4 investigators.. Orteronel plus prednisone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial. Lancet Oncol. 2015 Mar;16(3):338-48. doi: 10.1016/S1470-2045(15)70027-6. PubMed PMID: 25701170.

7: Fizazi K, Jones R, Oudard S, Efstathiou E, Saad F, de Wit R, De Bono J, Cruz FM, Fountzilas G, Ulys A, Carcano F, Agarwal N, Agus D, Bellmunt J, Petrylak DP, Lee SY, Webb IJ, Tejura B, Borgstein N, Dreicer R. Phase III, randomized, double-blind, multicenter trial comparing orteronel (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5. J Clin Oncol. 2015 Mar 1;33(7):723-31. doi: 10.1200/JCO.2014.56.5119. PubMed PMID: 25624429; PubMed Central PMCID: PMC4879718.

8: Suzuki K, Ozono S, Yamaguchi A, Koike H, Matsui H, Nagata M, Takubo T, Miyashita K, Matsushima T, Akaza H. A phase 1 multiple-dose study of orteronel in Japanese patients with castration-resistant prostate cancer. Cancer Chemother Pharmacol. 2015 Feb;75(2):373-80. doi: 10.1007/s00280-014-2654-y. PubMed PMID: 25537627; PubMed Central PMCID: PMC4305367.

9: Yamaoka M, Hara T, Araki H, Kaku T, Hitaka T, Tasaka A, Kusaka M. Effect of an investigational CYP17A1 inhibitor, orteronel (TAK-700), on estrogen- and corticoid-synthesis pathways in hypophysectomized female rats and on the serum estradiol levels in female cynomolgus monkeys. J Steroid Biochem Mol Biol. 2013 Nov;138:298-306. doi: 10.1016/j.jsbmb.2013.07.002. PubMed PMID: 23856460.

10: Suri A, Pusalkar S, Li Y, Prakash S. Absorption, Distribution, and Excretion of the Investigational Agent Orteronel (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study. Clin Pharmacol Drug Dev. 2016 May;5(3):180-7. doi: 10.1002/cpdd.234. PubMed PMID: 27163496.

11: Van Hook K, Huang T, Alumkal JJ. Orteronel for the treatment of prostate cancer. Future Oncol. 2014 Apr;10(5):803-11. doi: 10.2217/fon.14.35. PubMed PMID: 24799061; PubMed Central PMCID: PMC4148348.

12: Hara T, Kouno J, Kaku T, Takeuchi T, Kusaka M, Tasaka A, Yamaoka M. Effect of a novel 17,20-lyase inhibitor, orteronel (TAK-700), on androgen synthesis in male rats. J Steroid Biochem Mol Biol. 2013 Mar;134:80-91. doi: 10.1016/j.jsbmb.2012.10.020. PubMed PMID: 23146910.

13: Suri A, Pham T, MacLean DB. A Phase 1, Randomized, Single-Dose Crossover Pharmacokinetic Study to Investigate the Effect of Food Intake on Absorption of Orteronel (TAK-700) in Healthy Male Subjects. Clin Pharmacol Drug Dev. 2016 May;5(3):188-95. doi: 10.1002/cpdd.233. PubMed PMID: 27163497.

14: Kumar A, S VK, Gurav S, Zainuddin M, Dewang P, Kethiri RR, Rajagopal S, Mullangi R. Development and validation of an RP-HPLC method for the quantitation of Orteronel (TAK-700), a CYP17A1 enzyme inhibitor, in rat plasma and its application to a pharmacokinetic study. Biomed Chromatogr. 2013 Dec;27(12):1590-4. doi: 10.1002/bmc.2964. PubMed PMID: 23788266.

15: Rampurwala M, Wisinski KB, Burkard ME, Ehsani S, O'Regan RM, Carmichael L, Kim K, Kolesar J, Tevaarwerk AJ. Phase 1b study of orteronel in postmenopausal women with hormone-receptor positive (HR+) metastatic breast cancer. Invest New Drugs. 2016 Nov 8. [Epub ahead of print] PubMed PMID: 27826831.

16: Hussain M, Corn PG, Michaelson MD, Hammers HJ, Alumkal JJ, Ryan CJ, Bruce JY, Moran S, Lee SY, Lin HM, George DJ; Prostate Cancer Clinical Trials Consortium, a program of the Department of Defense Prostate Cancer Research Program and the Prostate Cancer Foundation.. Phase II study of single-agent orteronel (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen. Clin Cancer Res. 2014 Aug 15;20(16):4218-27. doi: 10.1158/1078-0432.CCR-14-0356. PubMed PMID: 24965748.

17: Yamaoka M, Hara T, Hitaka T, Kaku T, Takeuchi T, Takahashi J, Asahi S, Miki H, Tasaka A, Kusaka M. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys. J Steroid Biochem Mol Biol. 2012 Apr;129(3-5):115-28. doi: 10.1016/j.jsbmb.2012.01.001. PubMed PMID: 22249003.

18: Dreicer R, MacLean D, Suri A, Stadler WM, Shevrin D, Hart L, MacVicar GR, Hamid O, Hainsworth J, Gross ME, Shi Y, Webb IJ, Agus DB. Phase I/II trial of orteronel (TAK-700)--an investigational 17,20-lyase inhibitor--in patients with metastatic castration-resistant prostate cancer. Clin Cancer Res. 2014 Mar 1;20(5):1335-44. doi: 10.1158/1078-0432.CCR-13-2436. PubMed PMID: 24418642.

19: Gurav S, Police A, Zainuddin M, Farooqui JH, Reddy G K, Kethiri RR, Rajagopal S, Mullangi R. Development and validation of a highly sensitive LC-ESI-MS/MS method for the determination of Orteronel® (TAK-700) in rat plasma: application to a pharmacokinetic study. Bioanalysis. 2012 Jun;4(12):1471-80. doi: 10.4155/bio.12.107. PubMed PMID: 22793031.

20: Zhu H, Garcia JA. Targeting the adrenal gland in castration-resistant prostate cancer: a case for orteronel, a selective CYP-17 17,20-lyase inhibitor. Curr Oncol Rep. 2013 Apr;15(2):105-12. doi: 10.1007/s11912-013-0300-1. Review. PubMed PMID: 23371447.

Explore Compound Types